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Compound of Interest

Compound Name: Isoamyl butyrate

Cat. No.: B091415 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential thermodynamic property data for isoamyl
butyrate, crucial for accurate reaction modeling, process optimization, and safety analysis. The

information is presented in a clear, structured format to facilitate its use in chemical research

and development.

Core Thermodynamic Properties
A comprehensive set of thermodynamic data is essential for modeling chemical reactions

involving isoamyl butyrate. These properties govern the heat balance, equilibrium position,

and spontaneity of a reaction.

Calculation of Standard Enthalpy of Formation
The standard enthalpy of formation (ΔHf°) of liquid isoamyl butyrate was calculated from its

standard enthalpy of combustion (ΔHc°) using the following reaction equation:

C₉H₁₈O₂(l) + 13 O₂(g) → 9 CO₂(g) + 9 H₂O(l)

The standard enthalpy of combustion for liquid isoamyl butyrate is -5445.5 ± 2.3 kJ/mol. The

standard enthalpies of formation for CO₂(g) and H₂O(l) are -393.51 ± 0.13 kJ/mol and -285.83

± 0.04 kJ/mol, respectively.
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Using Hess's Law, the standard enthalpy of formation of isoamyl butyrate is calculated as

follows:

ΔHf°(C₉H₁₈O₂) = [9 × ΔHf°(CO₂) + 9 × ΔHf°(H₂O)] - ΔHc°(C₉H₁₈O₂) ΔHf°(C₉H₁₈O₂) = [9 ×

(-393.51 kJ/mol) + 9 × (-285.83 kJ/mol)] - (-5445.5 kJ/mol) ΔHf°(C₉H₁₈O₂) = [-3541.59 kJ/mol -

2572.47 kJ/mol] + 5445.5 kJ/mol ΔHf°(C₉H₁₈O₂) = -6114.06 kJ/mol + 5445.5 kJ/mol ΔHf°

(C₉H₁₈O₂) = -668.56 kJ/mol

Estimation of Thermodynamic Properties using the
Joback Method
The Joback group contribution method was employed to estimate the standard molar entropy

(S°) and the ideal gas heat capacity (Cp) of isoamyl butyrate, as experimental data is not

readily available. The Joback method is a well-established estimation technique based on the

molecular structure.[1]

The group contributions for isoamyl butyrate (3-methylbutyl butanoate) are as follows:

1 x -COO- (ester group)

4 x -CH₂-

1 x >CH-

3 x -CH₃

Summary of Thermodynamic Data
The following table summarizes the key thermodynamic properties of isoamyl butyrate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b091415?utm_src=pdf-body
https://www.benchchem.com/product/b091415?utm_src=pdf-body
https://en.wikipedia.org/wiki/Joback_method
https://www.benchchem.com/product/b091415?utm_src=pdf-body
https://www.benchchem.com/product/b091415?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Symbol Value Unit Source

Standard

Enthalpy of

Formation

(liquid)

ΔHf° -668.56 kJ/mol Calculated

Standard Molar

Entropy (ideal

gas)

S° 467.43 J/(mol·K)
Estimated

(Joback Method)

Standard Gibbs

Free Energy of

Formation

(liquid)

ΔGf° -419.89 kJ/mol Calculated

Heat Capacity

(ideal gas) at

298.15 K

Cp 299.78 J/(mol·K)
Estimated

(Joback Method)

Note: The Standard Gibbs Free Energy of Formation was calculated using the formula ΔGf° =

ΔHf° - TΔSf°, where ΔSf° is the entropy of formation calculated from the standard molar

entropies of the elements in their standard states.

Experimental Protocols
Accurate determination of thermodynamic properties relies on precise experimental

methodologies. The following sections detail the standard protocols for the key experiments

relevant to isoamyl butyrate.

Determination of Enthalpy of Combustion via Bomb
Calorimetry
Objective: To experimentally determine the heat of combustion of liquid isoamyl butyrate.

Apparatus:

Adiabatic bomb calorimeter
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Oxygen cylinder with pressure regulator

Crucible (platinum or stainless steel)

Fuse wire (e.g., nickel-chromium)

Calorimeter thermometer (high precision)

Balance (analytical, ±0.0001 g)

Benzoic acid (for calibration)

Procedure:

Calibration: The calorimeter is calibrated by combusting a known mass of a standard

substance with a known heat of combustion, typically benzoic acid. This determines the heat

capacity of the calorimeter.

Sample Preparation: A precisely weighed sample of liquid isoamyl butyrate (approximately

1 g) is placed in the crucible. A fuse wire of known length is attached to the electrodes of the

bomb, with the wire in contact with the sample.

Assembly: The crucible is placed inside the bomb, and the bomb is sealed. The bomb is then

purged with oxygen to remove any nitrogen and subsequently filled with high-pressure

(approx. 30 atm) pure oxygen.

Calorimeter Setup: The sealed bomb is placed in the calorimeter vessel, which is filled with a

known mass of water. The calorimeter is assembled, ensuring the stirrer and thermometer

are correctly positioned.

Combustion: The initial temperature of the water is recorded. The sample is then ignited by

passing an electric current through the fuse wire.

Temperature Measurement: The temperature of the water is recorded at regular intervals

until it reaches a maximum and then begins to cool.

Calculation: The heat of combustion is calculated from the temperature rise, the heat

capacity of the calorimeter, and the mass of the sample, with corrections made for the heat
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of formation of nitric acid (from residual nitrogen) and the heat of combustion of the fuse

wire.

Synthesis of Isoamyl Butyrate: Fischer Esterification
Objective: To synthesize isoamyl butyrate from isoamyl alcohol and butyric acid.

Materials:

Isoamyl alcohol (3-methyl-1-butanol)

Butyric acid

Concentrated sulfuric acid (catalyst)

Sodium bicarbonate solution (5% w/v)

Anhydrous sodium sulfate

Reflux apparatus (round-bottom flask, condenser)

Separatory funnel

Heating mantle

Distillation apparatus

Procedure:

Reaction Setup: In a round-bottom flask, combine equimolar amounts of isoamyl alcohol and

butyric acid.

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture

while swirling.

Reflux: Assemble the reflux apparatus and heat the mixture to reflux for a specified period

(e.g., 1-2 hours) to drive the reaction towards completion.

Work-up: After cooling, transfer the reaction mixture to a separatory funnel.
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Washing: Wash the organic layer sequentially with water and then with a 5% sodium

bicarbonate solution to neutralize the unreacted acid and the catalyst. The bicarbonate wash

should be performed carefully to vent any CO₂ produced.

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

Purification: Decant the dried ester and purify it by distillation to obtain pure isoamyl
butyrate.

Reaction Pathway Visualization
The enzymatic synthesis of isoamyl butyrate, often catalyzed by lipases, provides a green

and selective alternative to chemical synthesis. This reaction typically follows a Ping-Pong Bi-Bi

mechanism.

Lipase-Catalyzed Synthesis of Isoamyl Butyrate
The lipase-catalyzed esterification of isoamyl alcohol with butyric acid involves a two-step

process where the enzyme first forms an acyl-enzyme intermediate with the acid, releasing

water. Subsequently, the alcohol reacts with this intermediate to form the ester and regenerate

the free enzyme.
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E-Butyric Acid Complex

+ Butyric Acid

Butyric Acid (A)

Acyl-Enzyme Intermediate (F)
- Water

Water (P)

Acyl-Enzyme-Alcohol Complex
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Isoamyl Alcohol (B)

Isoamyl Butyrate (Q)

Lipase (E)- Isoamyl Butyrate

Click to download full resolution via product page

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed synthesis of isoamyl butyrate.

Experimental Workflow for Kinetic Studies
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Understanding the kinetics of the lipase-catalyzed synthesis is crucial for reactor design and

optimization. A typical experimental workflow is outlined below.

Preparation

Reaction

Analysis

Modeling

Prepare Reactants
(Isoamyl Alcohol, Butyric Acid)

Batch Reactor Setup

Immobilize Lipase Select Solvent

Incubate at Controlled
Temperature and Agitation

Withdraw Samples
at Time Intervals

Gas Chromatography (GC)
for Ester Quantification

Fit Data to
Kinetic Model

Estimate Kinetic Parameters
(Vmax, Km)
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Caption: Experimental workflow for kinetic studies of isoamyl butyrate synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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